molecular formula C11H18N4O B8107959 7-((5-Methyl-1H-1,2,3-triazol-1-yl)methyl)octahydrocyclopenta[b][1,4]oxazine

7-((5-Methyl-1H-1,2,3-triazol-1-yl)methyl)octahydrocyclopenta[b][1,4]oxazine

Cat. No.: B8107959
M. Wt: 222.29 g/mol
InChI Key: ZRADXOJMYDWCPT-UHFFFAOYSA-N
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Description

7-((5-Methyl-1H-1,2,3-triazol-1-yl)methyl)octahydrocyclopenta[b][1,4]oxazine is a compound that belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

This method is favored for its efficiency and regioselectivity . The reaction involves the following steps:

  • Preparation of the azide precursor.
  • Reaction of the azide with an alkyne in the presence of a copper(I) catalyst.
  • Formation of the 1,2,3-triazole ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

7-((5-Methyl-1H-1,2,3-triazol-1-yl)methyl)octahydrocyclopenta[b][1,4]oxazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups .

Scientific Research Applications

7-((5-Methyl-1H-1,2,3-triazol-1-yl)methyl)octahydrocyclopenta[b][1,4]oxazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly for its ability to inhibit specific enzymes or pathways.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 7-((5-Methyl-1H-1,2,3-triazol-1-yl)methyl)octahydrocyclopenta[b][1,4]oxazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . This inhibition can disrupt critical biological pathways, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-((5-Methyl-1H-1,2,3-triazol-1-yl)methyl)octahydrocyclopenta[b][1,4]oxazine is unique due to its specific structure, which combines the triazole ring with an octahydrocyclopenta[b][1,4]oxazine moiety. This unique structure may confer distinct biological activities and chemical properties compared to other triazole derivatives .

Properties

IUPAC Name

7-[(5-methyltriazol-1-yl)methyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-8-6-13-14-15(8)7-9-2-3-10-11(9)16-5-4-12-10/h6,9-12H,2-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRADXOJMYDWCPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=NN1CC2CCC3C2OCCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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